molecular formula C23H17N3O4S2 B14215819 N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-5-carboxamide CAS No. 827577-58-2

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-5-carboxamide

Cat. No.: B14215819
CAS No.: 827577-58-2
M. Wt: 463.5 g/mol
InChI Key: XCBODWCJAHKLDM-UHFFFAOYSA-N
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Description

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-benzoylbenzenesulfonamide with 4-aminophenylthiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

  • N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-4-carboxamide
  • N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-2-carboxamide

Comparison: Compared to its analogs, N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-5-carboxamide exhibits unique properties due to the position of the carboxamide group on the thiazole ring. This positioning can influence its binding affinity to molecular targets and its overall biological activity. The compound’s unique structure allows for specific interactions that may not be possible with other similar compounds .

Properties

CAS No.

827577-58-2

Molecular Formula

C23H17N3O4S2

Molecular Weight

463.5 g/mol

IUPAC Name

N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H17N3O4S2/c27-22(16-6-2-1-3-7-16)19-8-4-5-9-20(19)26-32(29,30)18-12-10-17(11-13-18)25-23(28)21-14-24-15-31-21/h1-15,26H,(H,25,28)

InChI Key

XCBODWCJAHKLDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CN=CS4

Origin of Product

United States

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